2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline
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Overview
Description
2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline is an organic compound with the molecular formula C14H19N and a molecular weight of 201.31 g/mol It is a derivative of quinoline, characterized by the presence of five methyl groups attached to the quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline typically involves the alkylation of quinoline derivatives. One common method is the Friedel-Crafts alkylation, where quinoline is reacted with methylating agents such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of high-pressure reactors and automated systems allows for precise control of reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates like carbocations. These intermediates can further react with nucleophiles, resulting in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline: Similar in structure but with a different methyl group arrangement.
2,2,4,6-Tetramethyl-1,2-dihydroquinoline: Lacks one methyl group compared to 2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline.
Uniqueness
This compound is unique due to its specific methylation pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2,2,4,6,8-pentamethyl-1H-quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-9-6-10(2)13-12(7-9)11(3)8-14(4,5)15-13/h6-8,15H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHOHMXWCUSMAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(N2)(C)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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